2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one
Overview
Description
2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one is a chemical compound that belongs to the class of spirocyclic amines. It features a pyridine ring attached to a spirocyclic amine structure, which makes it a unique and versatile molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one typically involves the reaction of pyridin-2-ylmethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions involving the pyridine ring or the spirocyclic amine can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.
Reduction reactions often involve the use of hydrogen gas or metal hydrides.
Substitution reactions may require halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into various biochemical processes.
Medicine: In the field of medicine, the compound may be explored for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Industrially, the compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Bis-pyridin-2-ylmethylamine: This compound shares a similar pyridine structure but lacks the spirocyclic amine.
2-Hydroxy-N-(pyridin-2-ylmethyl)benzamide: Another related compound with a benzamide group attached to the pyridine ring.
Uniqueness: 2-(Pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one is unique due to its spirocyclic structure, which provides distinct chemical and physical properties compared to its similar compounds. This uniqueness allows for a broader range of applications and makes it a valuable compound in various fields.
Properties
IUPAC Name |
2-(pyridin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-13-14(4-8-15-9-5-14)6-10-17(13)11-12-3-1-2-7-16-12/h1-3,7,15H,4-6,8-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZHTFCWFVATQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN(C2=O)CC3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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